Cas no 19456-83-8 ((3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol)

(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol 化学的及び物理的性質
名前と識別子
-
- Cholesta-8,14-dien-3-ol,4,4-dimethyl-, (3b,5a)-
- 4,4-dimethylcholesta-8,14-dien-3-ol
- (3beta,5alpha)-4,4-dimethylcholesta-8,14-dien-3-ol
- 4,4-DCDO
- 4,4-Dimethyl-5alpha-cholesta-8,14-diene-3beta-ol
- Cholesta-8,14-dien-3-ol, 4,4-dimethyl-, (3beta,5alpha)-
- 4,4-dimethyl-8,14-cholestadien-3beta-ol
- 4,4-Dimethyl-5α-cholesta-8,14-dien-3β-ol
- DTXSID40941201
- LMST01010277
- (3b,5a)-4,4-Dimethylcholesta-8,14-dien-3-ol
- 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
- SCHEMBL6407395
- 5.alpha.-Cholesta-8,14-dien-3.beta.-ol, 4,4-dimethyl-
- 5.alpha.-Cholesta-8,14-dien-3.beta.-ol, 4,4-dimethyl-,Acetate
- OGQJUYXFIOFTMA-PBJLWWPKSA-N
- (3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
- Cholesta-8,14-dien-3-ol, 4,4-dimethyl-, (3.beta.,5.alpha.)-Acetate
- CHEBI:78904
- Q27148018
- 4,4-Dimethyl-5 alpha-cholesta-8,14-diene-3 beta-ol
- 4,4-dimethyl-5-alpha-cholesta-8,14-dien-3-beta-ol
- Cholesta-8,14-dien-3-ol, 4,4-dimethyl-, (3.beta.,5.alpha.)-
- 4,4-Dimethylcholesta-8,14-dien-3-ol #
- 19456-83-8
- T-MAS
- 4,4-dimethyl-5a-cholesta-8,14-dien-3b-ol
- 4,4-Dimethylcholesta-8,14-dien-3-ol, (3beta)-isomer
- 4,4-Dimethyl-5a-cholesta-8,14-diene-3b-ol
- (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol
-
- インチ: InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2/t22-,27-,29+/m0/s1
- InChIKey: MXEIKUWMKSYEII-DETITRACSA-N
- ほほえんだ: OC1=CC=C([C@@H]2CC(=O)C3=C(C([C@H]4C(=O)C5=C(C=C(C=C5O[C@@H]4C4=CC=C(O)C=C4)O)O)=C(C=C3O)O)O2)C=C1
計算された属性
- せいみつぶんしりょう: 412.371
- どういたいしつりょう: 412.371
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 8.2
じっけんとくせい
- 密度みつど: 0.99
- ゆうかいてん: NA
- ふってん: 510.1°Cat760mmHg
- フラッシュポイント: 222°C
- 屈折率: 1.531
- じょうきあつ: 0.0±3.0 mmHg at 25°C
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D465485-1mg |
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol |
19456-83-8 | 1mg |
$ 953.00 | 2023-04-17 | ||
TRC | D465485-5mg |
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol |
19456-83-8 | 5mg |
$ 3000.00 | 2023-09-07 | ||
TRC | D465485-2.5mg |
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol |
19456-83-8 | 2.5mg |
$ 1918.00 | 2023-04-17 | ||
TRC | D465485-.25mg |
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol |
19456-83-8 | .25mg |
$ 253.00 | 2023-04-17 | ||
TRC | D465485-0.25mg |
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol |
19456-83-8 | 0.25mg |
$ 205.00 | 2022-06-05 |
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol 関連文献
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
(3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-olに関する追加情報
Research Brief on (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol (CAS: 19456-83-8): Recent Advances and Applications
The compound (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol (CAS: 19456-83-8) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique steroidal structure and potential therapeutic applications. Recent studies have explored its role in cholesterol biosynthesis, metabolic regulation, and as a precursor for the synthesis of bioactive molecules. This research brief synthesizes the latest findings on this compound, highlighting its mechanistic insights, synthetic pathways, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's inhibitory effects on lanosterol 14α-demethylase (CYP51), a key enzyme in the cholesterol biosynthesis pathway. Using X-ray crystallography and molecular docking, researchers demonstrated that (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol binds to the active site of CYP51 with high affinity, disrupting ergosterol synthesis in fungal pathogens. This discovery opens new avenues for developing antifungal agents targeting resistant strains, particularly in immunocompromised patients.
In the realm of cancer research, a team from the University of Cambridge reported in Nature Chemical Biology (2024) that this sterol derivative modulates the activity of the Hedgehog signaling pathway by selectively binding to Smoothened (SMO) receptors. Through in vitro and in vivo experiments, the study revealed that (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol acts as a partial agonist, offering a novel strategy for treating basal cell carcinoma and medulloblastoma with reduced side effects compared to current SMO inhibitors.
The synthetic accessibility of this compound has also seen advancements. A recent Organic Letters publication (2024) described an improved 7-step synthesis from commercially available lanosterol, achieving an overall yield of 42% through optimized Pd-catalyzed dehydrogenation and stereoselective reduction. This methodology addresses previous challenges in large-scale production, facilitating further pharmacological evaluation.
Emerging applications extend to neurodegenerative diseases, where preclinical studies suggest the compound's neuroprotective effects through modulation of oxysterol-binding proteins (OSBPs). Researchers at Stanford observed dose-dependent reductions in amyloid-β aggregation in transgenic Alzheimer's models, potentially mediated through cholesterol homeostasis regulation (Cell Chemical Biology, 2023).
These collective findings position (3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol as a multifaceted scaffold in medicinal chemistry. Future research directions include structure-activity relationship (SAR) studies to enhance target specificity and the development of prodrug formulations to improve bioavailability. The compound's dual role as both a metabolic modulator and signaling molecule continues to reveal new therapeutic possibilities across diverse disease areas.
19456-83-8 ((3β,5α)-4,4-Dimethylcholesta-8,14-dien-3-ol) 関連製品
- 7224-61-5(Laurifoline)
- 93859-63-3(Isochamaejasmin)
- 104055-79-0((S)-5-Hydroxy-8,8-dimethyl-2-phenyl-2,3,9,10-tetrahydropyrano[2,3-f]chromen-4(8H)-one)
- 70897-14-2((S)-5-Hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-f]chromen-4(8H)-one)
- 90411-13-5([3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-)
- 69618-96-8([3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3S,3'S)-rel-)
- 1805464-67-8(5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid)
- 898760-07-1(oxazol-2-yl-(4-propylphenyl)methanone)
- 81363-14-6(1-(2,2,2-trifluoroethyl)piperidin-4-one)
- 2171518-84-4(tert-butyl 5-(2-methylpropyl)-1-oxa-4,8-diazaspiro5.5undecane-8-carboxylate)



